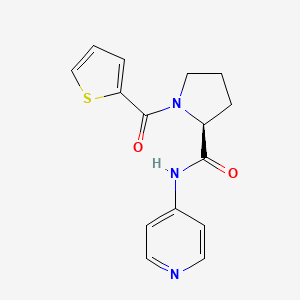
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that targets BMI-1, a protein that is involved in the regulation of stem cell self-renewal and differentiation. PTC-209 has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment. In
Mecanismo De Acción
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide targets BMI-1, a protein that is involved in the regulation of stem cell self-renewal and differentiation. BMI-1 is overexpressed in many types of cancer and is associated with cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide inhibits the function of BMI-1 by binding to a specific site on the protein, which prevents it from interacting with other proteins that are necessary for its function.
Biochemical and Physiological Effects:
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide also sensitizes cancer cells to chemotherapy and inhibits the growth of cancer cells that are resistant to chemotherapy. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for BMI-1. This allows researchers to more accurately study the role of BMI-1 in cancer and its potential as a therapeutic target. However, one limitation of using (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is its low solubility, which can make it difficult to administer in certain experiments. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. This could involve testing its efficacy in clinical trials and identifying patient populations that would benefit most from its use. Another direction is to study the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, researchers could explore the use of (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide in combination with other cancer therapies to enhance its anti-tumor activity.
Métodos De Síntesis
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of pyrrolidine with pyridine-4-carboxylic acid to form N-pyridin-4-ylpyrrolidine-2-carboxamide. The second step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. The final step involves the reaction of N-pyridin-4-ylpyrrolidine-2-carboxamide with thiophene-2-carbonyl chloride to form (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has also been shown to have anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells that are resistant to chemotherapy.
Propiedades
IUPAC Name |
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(17-11-5-7-16-8-6-11)12-3-1-9-18(12)15(20)13-4-2-10-21-13/h2,4-8,10,12H,1,3,9H2,(H,16,17,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLBJJYPJFWDB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B7551472.png)
![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-1-(3-phenylpropanoyl)piperidine-4-carboxamide](/img/structure/B7551496.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-[1-(3-methyl-1-benzofuran-2-yl)ethyl]benzamide](/img/structure/B7551502.png)
![(3S)-2-[2-(N-methylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7551510.png)
![[2-[4-[1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7551519.png)
![N-[3-[[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]carbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551526.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551535.png)
![4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B7551536.png)
![N-[4-[2-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B7551540.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7551550.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[(3-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B7551561.png)